2-Butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
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Overview
Description
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It belongs to the class of chromones, which are known for their diverse biological activities. The compound has the molecular formula C19H24O9 and a molecular weight of 396.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone typically involves the glycosylation of 5,7-dihydroxy-2-(1-methylpropyl)chromone with a suitable glucosyl donor. The reaction is often catalyzed by acids or enzymes to facilitate the formation of the glucosidic bond. Common solvents used in the synthesis include chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation to produce the glucosylated chromone. This method is advantageous due to its scalability and eco-friendliness. The fermentation process is typically followed by extraction and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromones.
Substitution: Ethers and esters.
Scientific Research Applications
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS) and cyclooxygenase (COX), through the modulation of signaling pathways like NF-κB
Comparison with Similar Compounds
5,7-Dihydroxy-2-(1-methylpropyl)chromone: Lacks the glucosyl group, which may affect its solubility and biological activity.
8-Glucosyl-5,7-dihydroxy-2-(1-methylbutyl)chromone: Similar structure but with a different alkyl side chain, which can influence its chemical properties and interactions.
Uniqueness: 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is unique due to its specific glucosylation pattern, which enhances its solubility and potentially its bioavailability. This modification can also impact its interaction with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
2-butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-3-7(2)11-5-10(23)13-8(21)4-9(22)14(18(13)27-11)19-17(26)16(25)15(24)12(6-20)28-19/h4-5,7,12,15-17,19-22,24-26H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFFXIOYCKIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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